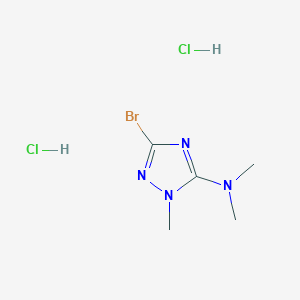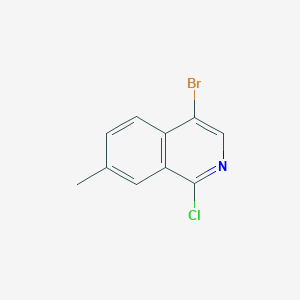
4-アリルオキシ-3-メチルベンズアルデヒド
概要
説明
4-Allyloxy-3-methylbenzaldehyde is an organic compound with the molecular formula C11H12O2 It is characterized by the presence of an allyloxy group attached to the benzene ring at the fourth position and a methyl group at the third position
科学的研究の応用
4-Allyloxy-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a starting material for the synthesis of bioactive compounds.
Industry: Used in the production of polymers and other industrial chemicals.
作用機序
Target of Action
4-Allyloxy-3-methylbenzaldehyde is a type of benzaldehyde derivative. Benzaldehydes are known to interact with various biological targets, including enzymes and receptors, and can exhibit a wide range of biological activities .
Mode of Action
Benzaldehydes can react with nucleophiles, such as amines, to form imines, a process that is often involved in biological activity .
Biochemical Pathways
Without specific studies on 4-Allyloxy-3-methylbenzaldehyde, it’s difficult to determine the exact biochemical pathways it might affect. Benzaldehydes can participate in various biochemical reactions, including redox reactions and nucleophilic substitutions .
Result of Action
Benzaldehydes can have various effects at the molecular and cellular level, depending on their specific structures and targets .
生化学分析
Biochemical Properties
4-Allyloxy-3-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase The nature of these interactions involves the compound acting as a redox-active agent, which can destabilize cellular redox homeostasis and inhibit microbial growth .
Cellular Effects
The effects of 4-Allyloxy-3-methylbenzaldehyde on various types of cells and cellular processes are profound. This compound influences cell function by disrupting cellular antioxidation components, leading to oxidative stress . It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, 4-Allyloxy-3-methylbenzaldehyde can enhance the sensitivity of pathogens to conventional antifungal agents by targeting the mitochondrial respiratory chain . This disruption can lead to altered gene expression and metabolic flux, ultimately inhibiting fungal growth.
Molecular Mechanism
At the molecular level, 4-Allyloxy-3-methylbenzaldehyde exerts its effects through specific binding interactions with biomolecules. It acts as a redox cycler, facilitating electron transfer reactions that generate reactive oxygen species (ROS). These ROS can then interact with and inhibit the activity of enzymes like superoxide dismutases and glutathione reductase . Additionally, the compound can induce changes in gene expression by modulating transcription factors involved in oxidative stress response pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Allyloxy-3-methylbenzaldehyde have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Allyloxy-3-methylbenzaldehyde remains stable under controlled conditions, but its efficacy can diminish over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained oxidative stress and potential cytotoxic effects on cells .
Dosage Effects in Animal Models
The effects of 4-Allyloxy-3-methylbenzaldehyde vary with different dosages in animal models. At lower doses, the compound can effectively disrupt cellular antioxidation systems without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative damage to tissues and organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced .
Metabolic Pathways
4-Allyloxy-3-methylbenzaldehyde is involved in several metabolic pathways, primarily those related to oxidative stress response. It interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing metabolic flux and metabolite levels . The compound’s redox activity plays a pivotal role in modulating these pathways, leading to altered cellular metabolism and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 4-Allyloxy-3-methylbenzaldehyde is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of 4-Allyloxy-3-methylbenzaldehyde is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it can interact with key enzymes involved in oxidative stress response . The compound’s targeting signals and post-translational modifications play a role in directing it to specific cellular compartments, ensuring its effective function .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyloxy-3-methylbenzaldehyde typically involves the reaction of 3-methylbenzaldehyde with allyl alcohol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of the allyl alcohol reacts with the aldehyde group of the 3-methylbenzaldehyde to form the allyloxy linkage.
Industrial Production Methods: In an industrial setting, the production of 4-Allyloxy-3-methylbenzaldehyde can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions: 4-Allyloxy-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: 4-Allyloxy-3-methylbenzoic acid.
Reduction: 4-Allyloxy-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
4-Allyloxy-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyl group.
4-Allyloxybenzaldehyde: Lacks the methyl group at the third position.
3-Methylbenzaldehyde: Lacks the allyloxy group.
Uniqueness: 4-Allyloxy-3-methylbenzaldehyde is unique due to the presence of both the allyloxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
特性
IUPAC Name |
3-methyl-4-prop-2-enoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-6-13-11-5-4-10(8-12)7-9(11)2/h3-5,7-8H,1,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGAMMWRVGAHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-1-chloropyrrolo[1,2-a]pyrazine](/img/structure/B1449113.png)





![5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride](/img/structure/B1449122.png)
![tert-butyl 2-({[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}(methyl)amino)acetate](/img/structure/B1449124.png)
![6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449125.png)
![6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449127.png)
![8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6-trien-3-amine](/img/structure/B1449129.png)


